1,3-Difluoro-5-(trifluoromethoxy)benzene
Description
1,3-Difluoro-5-(trifluoromethoxy)benzene (CAS: [Not explicitly provided; related CAS in ]) is a fluorinated aromatic compound characterized by two fluorine atoms at the 1- and 3-positions and a trifluoromethoxy group at the 5-position. This structure imparts strong electron-withdrawing properties, making it valuable in medicinal chemistry and materials science as a precursor for coupling reactions and functionalized intermediates .
Properties
IUPAC Name |
1,3-difluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNQHCRDKTWUGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common method involves the reaction of 1,3-difluorobenzene with trifluoromethoxy reagents under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper substitution of the trifluoromethoxy group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution reactions allows for the creation of more complex organic molecules. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Biological Studies :
- In biological research, 1,3-Difluoro-5-(trifluoromethoxy)benzene is employed to study enzyme interactions and protein-ligand binding. Its structural properties enable it to form stable complexes with biological molecules, making it valuable for investigating molecular mechanisms in enzymatic reactions.
- Medicinal Chemistry :
-
Industrial Applications :
- In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings. Its chemical stability under various conditions makes it suitable for applications requiring high-performance materials.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can enhance the efficacy of antibiotics against resistant strains by altering their pharmacokinetic profiles.
- Enzyme Inhibition : Trifluoromethyl groups have been associated with increased potency in inhibiting enzymes involved in critical biological pathways.
- Pharmacological Development : The compound may serve as a scaffold for developing novel therapeutics targeting specific diseases .
Case Studies
-
Antimicrobial Efficacy :
- A study explored the antimicrobial properties of fluorinated compounds against drug-resistant bacteria. Results indicated that incorporating trifluoromethyl groups significantly enhanced activity against several strains, suggesting potential applications in antibiotic development.
-
Enzyme Inhibition Studies :
- Research demonstrated improved inhibition rates against enzymes involved in metabolic pathways when trifluoromethoxy substitutions were present.
-
Pharmacological Development :
- Investigations into synthesizing novel fluorinated drugs showed that this compound could act as a versatile building block for creating new therapeutic agents targeting cancer cells.
Mechanism of Action
The mechanism by which 1,3-Difluoro-5-(trifluoromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form stable interactions with various biological molecules, including enzymes and receptors. This interaction can modulate the activity of these molecules, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
1,3-Dibromo-5-(trifluoromethoxy)benzene
- Structure : Bromine replaces fluorine at positions 1 and 3.
- Synthetic Utility : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Commercial availability (TCI Chemicals, ~JPY 14,000/25g) makes it a preferred intermediate for Pd-catalyzed arylations .
- Key Difference : Bromine’s larger atomic radius and lower electronegativity reduce electron-withdrawing effects compared to fluorine, altering reaction kinetics and regioselectivity .
2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene
- Structure : Bromine at position 2, fluorine at 1 and 3.
- Applications : Used in synthesizing imidazo-heterocycles with high yields (90–91%) due to synergistic electron withdrawal from fluorine and bromine .
- Comparison : Bromine at position 2 directs coupling reactions to adjacent positions, unlike the fluorine-dominated electronic environment in the target compound .
Nitro- and Trifluoromethyl-Substituted Derivatives
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene
- Structure : Nitro group at position 5, trifluoromethoxy at position 2.
- Reactivity : The nitro group introduces strong electron withdrawal, accelerating nucleophilic aromatic substitutions but reducing stability under reducing conditions .
- Contrast : The absence of a nitro group in the target compound improves stability for multi-step syntheses, as seen in diamine intermediates requiring immediate use post-reduction .
1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene
- Structure : Trifluoromethyl at position 5 instead of fluorine.
- Physical Properties : Higher density (1.48 g/cm³ vs. ~1.4–1.5 g/cm³ for the target) due to the bulky trifluoromethyl group. Boiling point (116.8°C) reflects increased molecular weight .
- Functional Impact : Trifluoromethyl enhances lipophilicity, favoring membrane permeability in bioactive molecules compared to the target’s difluoro configuration .
Sulfur-Containing Analogues
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Physical Properties
| Compound | Density (g/cm³) | Boiling Point (°C) | Molecular Weight |
|---|---|---|---|
| 1,3-Difluoro-5-(trifluoromethoxy)benzene | ~1.45 (est.) | ~110–120 (est.) | 228.1 |
| 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene | 1.48 | 116.8 | 248.1 |
| 1,3-Dibromo-5-(trifluoromethoxy)benzene | N/A | N/A | 329.9 |
Notes: Fluorine’s electronegativity lowers boiling points compared to brominated analogues. Trifluoromethyl groups increase molecular weight and density .
Reactivity in Pd-Catalyzed Reactions
- Target Compound : Fluorine’s electron withdrawal activates the benzene ring for C–H arylation, but steric hindrance from trifluoromethoxy may reduce yields compared to brominated derivatives .
- 1-Bromo-3-(trifluoromethoxy)benzene : Achieves 90–91% yields in imidazo-heterocycle synthesis due to bromine’s superior leaving group ability .
Commercial and Industrial Relevance
- Cost: Fluorinated compounds (e.g., 1,3-Dibromo-5-(trifluoromethoxy)benzene at JPY 14,000/25g) are costlier than non-fluorinated analogues due to specialized synthesis .
- Applications : The target compound’s balance of stability and reactivity makes it ideal for pharmaceuticals (e.g., proteasome inhibitors ) and agrochemical intermediates .
Biological Activity
1,3-Difluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H2F5O, with a molecular weight of approximately 276.99 g/mol. The compound features a benzene ring substituted with two fluorine atoms and a trifluoromethoxy group, which significantly influences its chemical reactivity and biological interactions. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, making it suitable for various applications in pharmaceuticals and agrochemicals .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group can enhance binding affinity due to its electron-withdrawing properties, which may stabilize interactions with active sites on proteins. This mechanism may lead to modulation of enzymatic activities or receptor functions .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have demonstrated that fluorinated compounds can enhance the efficacy of existing antibiotics against resistant strains by altering their pharmacokinetic profiles .
- Enzyme Inhibition : The inclusion of trifluoromethyl groups has been associated with increased potency in inhibiting enzymes involved in critical biological pathways .
- Pharmacological Applications : The compound may serve as a scaffold for developing novel therapeutics targeting specific diseases, particularly in cancer and infectious diseases .
Data Table: Biological Activities of Related Compounds
Case Studies
- Antimicrobial Efficacy : A study explored the antimicrobial properties of fluorinated compounds against drug-resistant bacteria. Results indicated that the incorporation of trifluoromethyl groups significantly enhanced the activity against several strains, suggesting potential applications in antibiotic development .
- Enzyme Inhibition Studies : Research demonstrated that compounds with trifluoromethoxy substitutions exhibited improved inhibition rates against enzymes involved in metabolic pathways. For instance, the inhibition of reverse transcriptase was notably enhanced when trifluoromethyl groups were present .
- Pharmacological Development : Investigations into the synthesis of novel fluorinated drugs showed that this compound could act as a versatile building block for creating new therapeutic agents targeting cancer cells. The unique electronic properties conferred by the fluorine atoms facilitate better interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-Difluoro-5-(trifluoromethoxy)benzene, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves halogenation and nucleophilic substitution. For example, bromine or chlorine substituents (e.g., in 2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene) can act as precursors, where bromine is replaced via palladium-catalyzed cross-coupling reactions . Reaction conditions such as temperature, solvent polarity (e.g., THF), and catalysts (e.g., LDA) critically affect yield and purity. Electron-withdrawing groups like trifluoromethoxy stabilize intermediates, enabling selective substitutions .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
- Methodological Answer : Structural characterization employs NMR (¹⁹F and ¹H), X-ray crystallography, and mass spectrometry. The trifluoromethoxy group at position 5 generates distinct ¹⁹F NMR signals (~-55 to -60 ppm), while adjacent fluorines at positions 1 and 3 produce splitting patterns. X-ray analysis confirms the planar aromatic ring and bond angles influenced by steric and electronic effects .
Q. What is the role of the trifluoromethoxy group in modulating reactivity during nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The trifluoromethoxy group is a strong electron-withdrawing substituent, activating the benzene ring toward NAS by stabilizing negative charge buildup at transition states. This effect is evident in reactions with amines or alkoxides, where substitution occurs preferentially at the 2- or 4-positions relative to the trifluoromethoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorinated derivatives of this compound?
- Methodological Answer : Discrepancies often arise from variations in solvent systems, catalyst loading, or impurity profiles. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, in Suzuki-Miyaura couplings, yield improvements are achieved by tuning Pd catalyst ratios (e.g., Pd(PPh₃)₄) and degassing solvents to prevent side reactions .
Q. What strategies are effective in analyzing regioselectivity challenges during functionalization of this compound?
- Methodological Answer : Computational tools (DFT calculations) predict reactive sites by mapping electrostatic potentials and Fukui indices. Experimentally, isotopic labeling (e.g., ¹⁸O in trifluoromethoxy) tracks substitution pathways. For example, meta-directing effects of fluorine can override the trifluoromethoxy group’s influence, requiring careful optimization .
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., replacing trifluoromethoxy with methylsulfanyl or nitro groups) and testing against biological targets. For instance, replacing trifluoromethoxy with methoxy reduces electron-withdrawing effects, altering binding affinity in enzyme inhibition assays. Tabulated data from such comparisons guide lead optimization :
| Substituent | Biological Activity (IC₅₀) | Key Property Change |
|---|---|---|
| Trifluoromethoxy (-OCF₃) | 0.8 µM | High electronegativity |
| Methoxy (-OCH₃) | 5.2 µM | Reduced electron withdrawal |
| Nitro (-NO₂) | 0.3 µM | Enhanced resonance effects |
Q. What experimental approaches are used to study interactions between this compound and biological targets?
- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures kinetics. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies. For example, trifluoromethoxy’s hydrophobicity may enhance interactions with hydrophobic enzyme pockets .
Methodological Notes
- Synthesis Optimization : Use gradient-freeze crystallization to isolate high-purity product .
- Contradiction Analysis : Cross-reference synthetic protocols with computational models to identify overlooked variables (e.g., trace moisture in solvents) .
- Data Validation : Compare spectral data with PubChem or DSSTox entries to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
